molecular formula C18H29N3O2 B11815529 tert-Butyl ethyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl ethyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11815529
M. Wt: 319.4 g/mol
InChI Key: VWRTVOACLNMJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl ethyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a pyridine ring substituted with a 1-methylpiperidin-2-yl group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an appropriate pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ethyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ethyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific pathways.

Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of tert-Butyl ethyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to the activation or inhibition of certain pathways, depending on the nature of the interaction. The exact molecular targets and pathways involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl methyl (2-(methylamino)ethyl)carbamate
  • tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
  • tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate

Comparison: Compared to these similar compounds, tert-Butyl ethyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl N-ethyl-N-[5-(1-methylpiperidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C18H29N3O2/c1-6-21(17(22)23-18(2,3)4)16-11-10-14(13-19-16)15-9-7-8-12-20(15)5/h10-11,13,15H,6-9,12H2,1-5H3

InChI Key

VWRTVOACLNMJMR-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC=C(C=C1)C2CCCCN2C)C(=O)OC(C)(C)C

Origin of Product

United States

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